Cas no 1805379-91-2 (Methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate)
Methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate
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- Inchi: 1S/C10H10ClF2NO2/c1-5-9(10(12)13)6(3-8(15)16-2)7(11)4-14-5/h4,10H,3H2,1-2H3
- InChI Key: DSNQCTTWYBGWLD-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C)C(C(F)F)=C1CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- XLogP3: 2.3
- Topological Polar Surface Area: 39.2
Methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051121-1g |
Methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate |
1805379-91-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate
Methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate (CAS No. 1805379-91-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate, identified by its CAS number 1805379-91-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and anti-inflammatory pathways. Its unique structural features, including the presence of a chloro group, a difluoromethyl substituent, and an acetic acid methyl ester moiety, make it a versatile building block for drug development.
The 5-chloro and 3-(difluoromethyl) functional groups are particularly noteworthy, as they enhance the lipophilicity and metabolic stability of the resulting drug candidates. These properties are essential for improving pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. Recent studies have highlighted the utility of such modifications in designing molecules with enhanced binding affinity and reduced off-target effects.
In the realm of medicinal chemistry, the synthesis of heterocyclic compounds like methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate has seen remarkable advancements. The incorporation of fluorine atoms, particularly in the difluoromethyl group, has been shown to modulate both the pharmacological activity and physicochemical properties of drug candidates. For instance, fluorinated pyridines have been increasingly employed in the development of kinase inhibitors and antiviral agents due to their ability to improve binding interactions with biological targets.
Recent research published in leading pharmaceutical journals underscores the importance of optimizing synthetic routes for compounds such as methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate. A study by Zhang et al. demonstrated that employing catalytic hydrogenation techniques could significantly improve yield and purity while minimizing byproduct formation. This approach aligns with the growing emphasis on green chemistry principles, where efficiency and environmental sustainability are paramount.
The role of computational chemistry in designing and optimizing such intermediates cannot be overstated. Advanced molecular modeling techniques have enabled researchers to predict binding affinities and metabolic pathways with unprecedented accuracy. By leveraging these tools, scientists can fine-tune the structure of methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate to achieve desired pharmacological properties more rapidly than traditional trial-and-error methods.
In addition to its pharmaceutical applications, methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate has shown promise in agrochemical research. The unique combination of functional groups makes it a valuable precursor for developing novel pesticides and herbicides that target specific enzymatic pathways in pests while maintaining low toxicity to non-target organisms. This dual utility underscores the compound's broad industrial relevance.
The demand for high-quality intermediates like methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate continues to rise as pharmaceutical companies strive to develop innovative therapies for unmet medical needs. The compound's versatility in serving as a scaffold for diverse drug candidates positions it as a cornerstone in modern medicinal chemistry. As research progresses, it is likely that new applications and synthetic methodologies will emerge, further solidifying its importance in both academic and industrial settings.
The synthesis and application of methyl 5-chloro-3-(difluoromethyl)-2-methylpyridine-4-acetate exemplify the dynamic interplay between organic chemistry, pharmacology, and computational science. By integrating these disciplines, researchers can accelerate the discovery and development of next-generation therapeutics that address complex diseases more effectively. The continued exploration of this compound will undoubtedly contribute to significant advancements in human health.
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